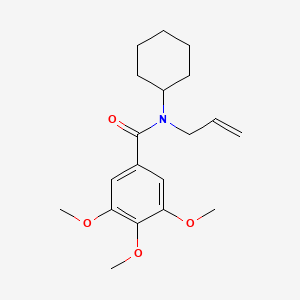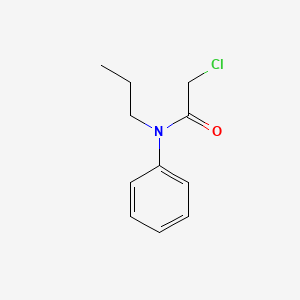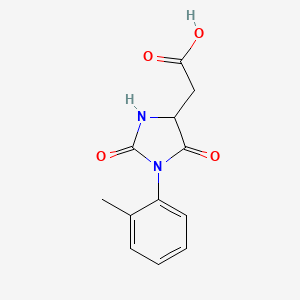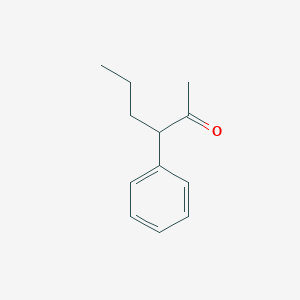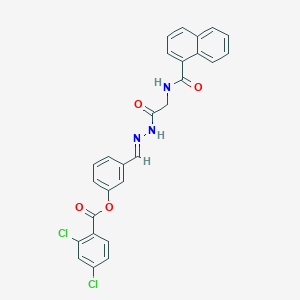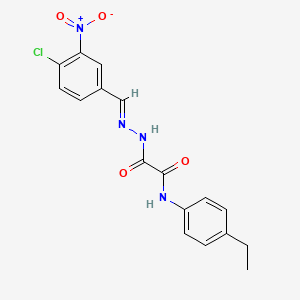![molecular formula C23H28N4S B12002045 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the tert-Butylphenyl Groups: The tert-butylphenyl groups can be introduced through nucleophilic substitution reactions using tert-butylphenyl halides.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the tert-butylphenyl groups or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles such as amines or alcohols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, sulfides
Substitution Products: Modified triazole derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.
Biology
Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar biological activities.
Medicine
Industry
The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include fungal enzymes, bacterial proteins, or cancer cell receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The unique structure of 5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, particularly the presence of the tert-butylphenyl groups and the hydrosulfide moiety, may confer distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C23H28N4S |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-4-[(E)-(4-tert-butylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H28N4S/c1-22(2,3)18-11-7-16(8-12-18)15-24-27-20(25-26-21(27)28)17-9-13-19(14-10-17)23(4,5)6/h7-15H,1-6H3,(H,26,28)/b24-15+ |
InChI-Schlüssel |
PEMLYUKDSUYUQI-BUVRLJJBSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
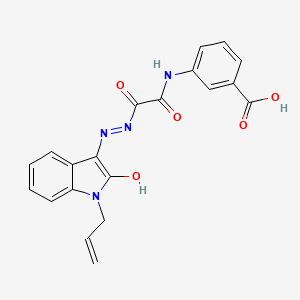
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
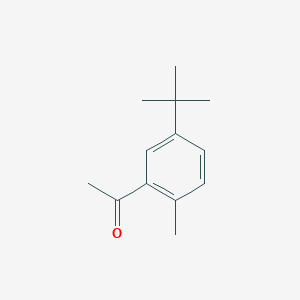
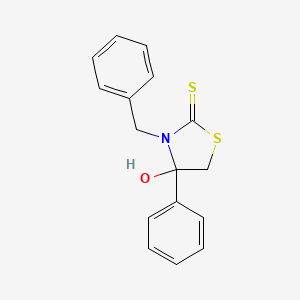
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
